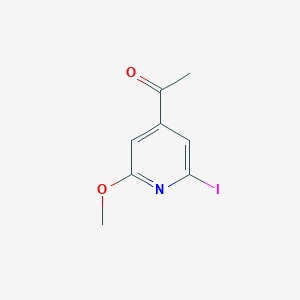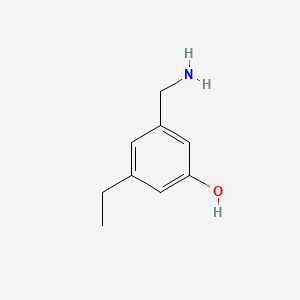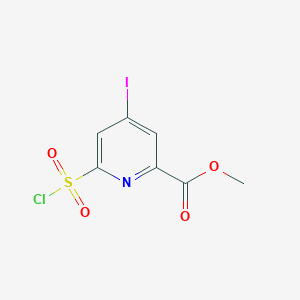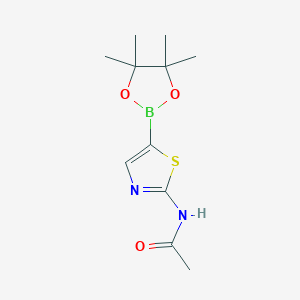
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and an isonicotinamide moiety
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isonicotinic acid, cyclopropanol, and methylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally includes the nitration of isonicotinic acid to introduce the nitro group, followed by the formation of the cyclopropoxy group through a substitution reaction with cyclopropanol.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the cyclopropoxy group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group can also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-nitroisonicotinamide: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
3-Methoxy-N-methyl-2-nitroisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group, which can influence its physical and chemical properties.
3-Cyclopropoxy-N,N-dimethyl-2-nitroisonicotinamide: This compound has an additional methyl group on the nitrogen atom, which can alter its solubility and stability
Propriétés
Formule moléculaire |
C10H11N3O4 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-2-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)7-4-5-12-9(13(15)16)8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,14) |
Clé InChI |
JKZWVTFYYMQDED-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















